1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
CAS No.: 2034363-63-6
Cat. No.: VC7436983
Molecular Formula: C18H26N4O
Molecular Weight: 314.433
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034363-63-6 |
|---|---|
| Molecular Formula | C18H26N4O |
| Molecular Weight | 314.433 |
| IUPAC Name | 1-(4-tert-butylphenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |
| Standard InChI | InChI=1S/C18H26N4O/c1-13-12-16(21-22(13)5)10-11-19-17(23)20-15-8-6-14(7-9-15)18(2,3)4/h6-9,12H,10-11H2,1-5H3,(H2,19,20,23) |
| Standard InChI Key | IMPXONLEPCKUCP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)CCNC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Introduction
Synthesis of Urea Derivatives
The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For 1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, the synthesis might involve the reaction of 4-(tert-butyl)aniline with a suitable isocyanate derived from the pyrazolyl ethylamine.
Biological Activities of Urea Derivatives
Urea derivatives have been explored for various biological activities:
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Anticancer Activity: Diaryl ureas are known for their antiproliferative effects against cancer cell lines. For example, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines .
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Urease Inhibition: Thiourea derivatives have been studied as urease inhibitors, which are important for preventing conditions like kidney stone formation and peptic ulcers .
Data Table: Biological Activities of Urea Derivatives
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